![molecular formula C17H23N3O B2531279 N-(1-cyanocyclopentyl)-2-{[2-(propan-2-yl)phenyl]amino}acetamide CAS No. 1210890-99-5](/img/structure/B2531279.png)
N-(1-cyanocyclopentyl)-2-{[2-(propan-2-yl)phenyl]amino}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocyclopentyl)-2-{[2-(propan-2-yl)phenyl]amino}acetamide, commonly known as CCPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CCPA belongs to the class of N-substituted benzamides and acts as a selective A1 adenosine receptor agonist.
Mechanism of Action
CCPA acts as a selective A1 adenosine receptor agonist, which is a G-protein coupled receptor that is widely distributed in the body. Activation of A1 receptors by CCPA leads to a decrease in intracellular cAMP levels, resulting in various physiological effects, including vasodilation, decreased heart rate, and reduced inflammation.
Biochemical and Physiological Effects:
CCPA has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inhibiting platelet aggregation, and reducing the production of pro-inflammatory cytokines. CCPA has also been shown to have a protective effect on the heart during ischemia-reperfusion injury and reduce infarct size. In addition, CCPA has been shown to inhibit the growth of cancer cells and induce apoptosis.
Advantages and Limitations for Lab Experiments
The advantages of using CCPA in lab experiments include its selectivity for A1 receptors, its ability to penetrate the blood-brain barrier, and its low toxicity. However, the limitations of using CCPA in lab experiments include its complex synthesis method, the need for specialized equipment and expertise, and the limited availability of the compound.
Future Directions
There are several future directions for the study of CCPA, including the development of new synthetic methods for the compound, the investigation of its potential use in the treatment of various diseases, and the exploration of its mechanism of action at the molecular level. Other future directions include the development of more selective and potent A1 receptor agonists, the investigation of the potential use of CCPA in combination with other drugs, and the exploration of its potential use as a diagnostic tool for various diseases.
Conclusion:
In conclusion, CCPA is a synthetic compound that has shown great potential for its therapeutic applications in various fields. Its selective activation of A1 receptors and its ability to penetrate the blood-brain barrier make it an attractive candidate for the treatment of various diseases, including cardiovascular, neurological, and oncological diseases. However, further research is needed to fully understand its mechanism of action and to develop more effective synthetic methods and therapeutic applications.
Synthesis Methods
CCPA can be synthesized using a multi-step process that involves the reaction of 1-cyanocyclopentene with 2-(propan-2-yl)aniline in the presence of a base, followed by the addition of acetic anhydride and hydrolysis. The final product is obtained through recrystallization and purification techniques. The synthesis of CCPA is relatively complex and requires specialized equipment and expertise.
Scientific Research Applications
CCPA has been studied extensively for its potential therapeutic applications in various fields, including cardiovascular, neurological, and oncological diseases. It has been shown to have a protective effect on the heart during ischemia-reperfusion injury, reduce inflammation in the brain, and inhibit the growth of cancer cells. CCPA has also been studied for its potential use in the treatment of asthma, diabetes, and obesity.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-propan-2-ylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-13(2)14-7-3-4-8-15(14)19-11-16(21)20-17(12-18)9-5-6-10-17/h3-4,7-8,13,19H,5-6,9-11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMFMYKQIWEKRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NCC(=O)NC2(CCCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


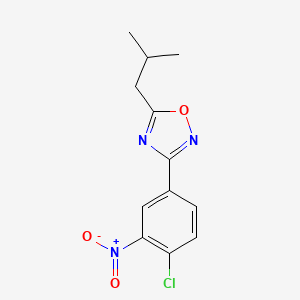

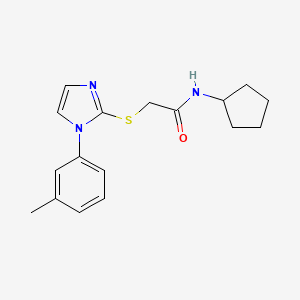
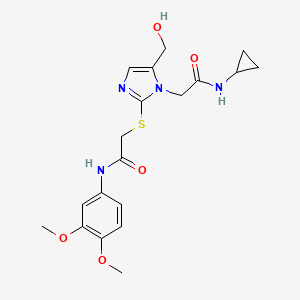
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2531205.png)

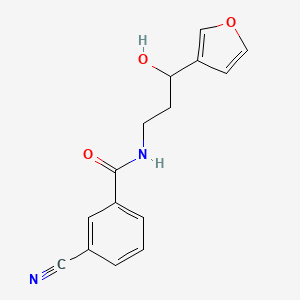
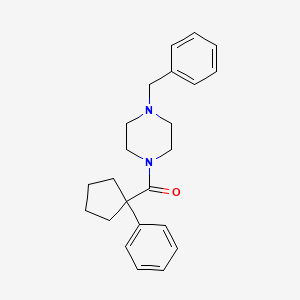



![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-propylidene]piperidine-4-carbohydrazide](/img/structure/B2531218.png)
![4-(4-Methylpiperidin-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B2531219.png)